molecular formula C10H19NO B6216890 2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine CAS No. 2742659-18-1

2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine

Cat. No.: B6216890
CAS No.: 2742659-18-1
M. Wt: 169.3
InChI Key:
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Description

2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.5]nonane ring system fused with an oxirane ring and an ethanamine side chain. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-oxaspiro[35]nonan-6-yl}ethan-1-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of 2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted ethanamine derivatives .

Scientific Research Applications

2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-{7-oxaspiro[3.5]nonan-6-yl}ethanol: Similar structure but with an alcohol group instead of an amine.

    2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid: Contains a carboxylic acid group instead of an amine.

    2-{7-oxaspiro[3.5]nonan-6-yl}methanamine: Features a methanamine side chain instead of an ethanamine.

Uniqueness

2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine is unique due to its specific spirocyclic structure combined with an ethanamine side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine' involves the formation of the spirocyclic ring followed by the addition of an amine group to the ethyl chain.", "Starting Materials": [ "6-bromohept-5-ene-2-one", "ethylamine", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Formation of spirocyclic ring", "6-bromohept-5-ene-2-one is treated with sodium hydride in tetrahydrofuran to form the enolate ion. The enolate ion then undergoes intramolecular cyclization to form the spirocyclic ring.", "Step 2: Reduction of ketone", "The spirocyclic ketone is reduced using sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "Step 3: Protection of alcohol", "The alcohol is protected using hydrochloric acid to form the corresponding chloride.", "Step 4: Addition of amine group", "The protected alcohol is treated with ethylamine in the presence of sodium hydroxide to form the desired compound, 2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine.", "Step 5: Deprotection of alcohol", "The protected alcohol is deprotected using water to form the final product." ] }

CAS No.

2742659-18-1

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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